molecular formula C12H16N4 B7575678 N-butyl-4-(1,2,4-triazol-1-yl)aniline

N-butyl-4-(1,2,4-triazol-1-yl)aniline

Cat. No.: B7575678
M. Wt: 216.28 g/mol
InChI Key: IEJMJAHXWVCNGC-UHFFFAOYSA-N
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Description

N-butyl-4-(1,2,4-triazol-1-yl)aniline is a triazole-substituted aniline derivative characterized by a butyl group attached to the aniline nitrogen and a 1,2,4-triazole moiety at the para position. This compound combines the aromatic reactivity of aniline with the heterocyclic versatility of 1,2,4-triazole, making it valuable in agrochemical and pharmaceutical research.

Properties

IUPAC Name

N-butyl-4-(1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-3-8-14-11-4-6-12(7-5-11)16-10-13-9-15-16/h4-7,9-10,14H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJMJAHXWVCNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(1,2,4-triazol-1-yl)aniline typically involves the reaction of 4-chloroaniline with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to alkylation with butyl bromide to introduce the butyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the aniline group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or aniline moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the triazole ring.

    Reduction: Reduced forms of the triazole or aniline groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-butyl-4-(1,2,4-triazol-1-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-4-(1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of N-butyl-4-(1,2,4-triazol-1-yl)aniline with structurally related compounds:

Compound Name Molecular Formula CAS Number Substituent(s) Key Physicochemical Properties
This compound C₁₂H₁₆N₄ Not explicitly provided -NH(C₄H₉), -C₃H₂N₃ (para) High lipophilicity (logP ~3.5 estimated)
4-(1,2,4-triazol-1-yl)aniline C₈H₈N₄ 6523-49-5 -NH₂, -C₃H₂N₃ (para) Moderate solubility in polar solvents
3-chloro-4-(1,2,4-triazol-1-yl)aniline C₈H₇ClN₄ 856452-74-9 -Cl (meta), -C₃H₂N₃ (para) Electron-withdrawing Cl increases reactivity
2-methyl-4-(1H-1,2,4-triazol-1-yl)aniline C₉H₁₀N₄ Not explicitly provided -CH₃ (ortho), -C₃H₂N₃ (para) Steric hindrance may limit derivatization

Key Observations:

  • Lipophilicity: The butyl group in this compound significantly increases hydrophobicity compared to the unsubstituted 4-(1,2,4-triazol-1-yl)aniline, favoring applications requiring lipid membrane penetration .

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